molecular formula C16H19NO B11768086 5-(1,3,3-Trimethylindolin-2-ylidene)pent-3-en-2-one

5-(1,3,3-Trimethylindolin-2-ylidene)pent-3-en-2-one

Cat. No.: B11768086
M. Wt: 241.33 g/mol
InChI Key: HBKYTZJPJFSCEF-OWGWGLNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3,3-Trimethylindolin-2-ylidene)pent-3-en-2-one is a chemical compound known for its unique structure and properties. It is an indoline derivative with applications in various fields, including chemistry, biology, and industry. This compound is characterized by its conjugated system, which contributes to its reactivity and usefulness in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3,3-Trimethylindolin-2-ylidene)pent-3-en-2-one typically involves the reaction of 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde with appropriate reagents under controlled conditions. One common method is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene group in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(1,3,3-Trimethylindolin-2-ylidene)pent-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

5-(1,3,3-Trimethylindolin-2-ylidene)pent-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,3,3-Trimethylindolin-2-ylidene)pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s conjugated system allows it to participate in various chemical reactions, influencing its biological and chemical activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde
  • 1,3,3-Trimethyl-2-methyleneindoline
  • 1,3,3-Trimethyl-Δ2,α-indolineacetaldehyde

Uniqueness

5-(1,3,3-Trimethylindolin-2-ylidene)pent-3-en-2-one is unique due to its specific structure, which imparts distinct reactivity and properties compared to similar compounds. Its conjugated system and functional groups make it particularly useful in various chemical and biological applications .

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

(E)-5-(1,3,3-trimethylindol-2-ylidene)pent-3-en-2-one

InChI

InChI=1S/C16H19NO/c1-12(18)8-7-11-15-16(2,3)13-9-5-6-10-14(13)17(15)4/h5-11H,1-4H3/b8-7+,15-11?

InChI Key

HBKYTZJPJFSCEF-OWGWGLNUSA-N

Isomeric SMILES

CC(=O)/C=C/C=C1C(C2=CC=CC=C2N1C)(C)C

Canonical SMILES

CC(=O)C=CC=C1C(C2=CC=CC=C2N1C)(C)C

Origin of Product

United States

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